1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(9-11-3-2-8-15-10-11)16-12-4-1-5-13(16)7-6-12/h1-4,8,10,12-13H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZGVRCOTWCQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction
The 8-azabicyclo[3.2.1]octane skeleton is synthesized via intramolecular cyclization of a pyrrolidine precursor. A representative protocol involves:
Mitsunobu Reaction :
Protection Strategies :
Functionalization with the Pyridin-3-yl Group
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling attaches the pyridinyl group to the ethanone linker:
Boronic Acid Preparation :
Coupling Reaction :
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Scale-Up and Process Optimization
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key structural elements:
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Azabicyclo[3.2.1]octane scaffold : Contains a tertiary amine and strained bicyclic framework.
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Pyridine ring : Aromatic heterocycle with electron-deficient properties.
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Ketone group (ethanone) : Electrophilic carbonyl carbon susceptible to nucleophilic attack.
Table 1: Reactive Sites and Associated Reactions
Nucleophilic Additions at the Ketone Group
The ketone moiety undergoes nucleophilic additions due to its electrophilic carbonyl carbon:
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Grignard Reactions : Formation of secondary alcohols via RMgX addition.
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Example: Reaction with methylmagnesium bromide yields 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)propan-1-ol.
-
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Reductive Amination : Conversion to amines using NaBH₃CN or H₂/Pd-C in the presence of amines .
Reactivity of the Azabicyclo Scaffold
The tertiary amine in the bicyclic system participates in:
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Acylation : Reaction with acetyl chloride to form amides, enhancing lipophilicity for drug delivery .
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Quaternization : Alkylation with methyl iodide to produce quaternary ammonium salts, altering solubility profiles .
Table 2: Acylation Reactions of the Azabicyclo Amine
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | Acetylated derivative | Improved blood-brain barrier penetration |
| Benzoyl chloride | Benzamide analog | Enhanced receptor binding affinity |
Pyridine Ring Modifications
The pyridine moiety undergoes electrophilic substitution, though reactivity is limited due to electron withdrawal by the nitrogen:
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Halogenation : Bromination at the meta position using Br₂/FeBr₃ .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Stability Under Synthetic Conditions
Studies on structurally related compounds reveal:
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Thermal Stability : Decomposition above 200°C, limiting high-temperature reactions .
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pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments .
Table 3: Reactivity Comparison with Structural Analogs
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The structural features of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
- Neuroprotective Effects : The bicyclic structure may provide neuroprotective benefits, which are currently under investigation for treating neurodegenerative disorders.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Research
In vitro assays showed that specific derivatives could inhibit the proliferation of cancer cell lines, indicating a promising avenue for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .
Comparison with Similar Compounds
Key Observations:
Bicyclic Core Variations: The bicyclo[3.2.1]octene system in the target compound differs from TC-1709’s bicyclo[3.2.1]octane (saturated bridge) and TC-1698’s larger bicyclo[3.2.2]nonane. Unsaturation in the bridge (as in the target compound) may enhance rigidity and receptor binding selectivity .
Pharmacological Activity: TC-1698 and TC-1709 exhibit high affinity for α4β2 nAChRs (Ki < 3 nM), critical for neuropharmacological applications. The trimethoxyphenyl and trifluoromethylphenyl analogs lack reported activity data but highlight structural diversity for SAR studies .
Electronic and Steric Effects :
- The pyridin-3-yl group in all compounds provides a hydrogen-bond acceptor, while methoxy or trifluoromethyl groups modulate lipophilicity and metabolic stability .
Biological Activity
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of azabicyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure with an azabicyclo[3.2.1]octane core and a pyridine substituent, which is critical for its biological interactions. The IUPAC name reflects its complex structure, and its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO |
| IUPAC Name | This compound |
| InChI Key | KTURQNLUVOXURL-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, similar to other azabicyclic compounds that act as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclo compounds exhibit potent inhibitory activities against various enzymes:
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| ARN19689 | NAAA | 0.042 |
| ARN16186 | FAAH | 0.655 |
These studies indicate that structural modifications can significantly enhance the inhibitory potency and selectivity of these compounds .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetic profiles and therapeutic efficacy of the compound:
- Anti-inflammatory Activity : In vivo studies have shown that the compound reduces inflammation markers in models of acute inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Recent research has highlighted the potential of azabicyclic compounds in managing chronic pain and inflammatory conditions:
- Study on Pain Management : A study demonstrated that a related azabicyclic compound significantly alleviated pain in animal models by modulating endocannabinoid levels through NAAA inhibition .
- Inflammatory Response Modulation : Another study indicated that these compounds could effectively modulate the inflammatory response in models of arthritis, showcasing their therapeutic promise .
Q & A
What are the common synthetic routes for 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one?
Basic Question
The synthesis typically involves multi-step organic reactions starting from azabicyclo[3.2.1]octane scaffolds. Key steps include:
- Functionalization of the bicyclic core : Introducing substituents via nucleophilic substitution or cycloaddition reactions .
- Coupling with pyridinyl groups : Amide bond formation or ketone-based linkages using reagents like EDCI/HOBt .
- Optimization of reaction conditions : Temperature (often 0–80°C), solvent selection (e.g., DCM, THF), and catalyst use (e.g., Pd for cross-coupling) .
Purification methods include column chromatography or recrystallization .
How is the structural conformation of this compound analyzed?
Basic Question
Structural characterization employs:
- NMR spectroscopy : H and C NMR to confirm bicyclic framework and pyridinyl group orientation .
- X-ray crystallography : Resolving stereochemistry and bond angles in the azabicyclo core .
- Mass spectrometry (HRMS) : Validating molecular weight and fragmentation patterns .
How can reaction conditions be optimized to improve yield and purity?
Advanced Question
Methodological strategies include:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like ketone formation .
- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in pyridinyl group introduction .
- Purification optimization : High-performance liquid chromatography (HPLC) resolves closely related impurities .
What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Advanced Question
SAR methodologies focus on:
- Substituent variation : Introducing groups (e.g., triazoles, pyrazoles) at the azabicyclo or pyridinyl positions to modulate bioactivity .
- Biological assays : Testing derivatives against targets (e.g., receptors, enzymes) to correlate structural changes with activity .
- Steric/electronic analysis : Computational modeling (e.g., DFT) predicts how substituents affect binding affinity .
How can contradictions in biological activity data across studies be resolved?
Advanced Question
Contradictions arise due to assay variability or impurities. Solutions include:
- Replicating experiments : Standardizing cell lines, assay conditions, and compound purity thresholds .
- Analytical validation : Using HPLC or LC-MS to confirm compound integrity before testing .
- Meta-analysis : Comparing data across studies to identify confounding variables (e.g., solvent effects) .
What safety precautions are recommended for handling this compound?
Basic Question
Guidelines from safety data sheets (SDS) include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation .
What challenges arise in designing derivatives with enhanced target selectivity?
Advanced Question
Key challenges include:
- Balancing reactivity and stability : Electrophilic substituents may improve binding but degrade compound stability .
- Off-target effects : Screening against related receptors (e.g., GPCRs) to identify selective candidates .
- Stereochemical control : Ensuring enantiopure synthesis to avoid mixed activity profiles .
How is the compound’s environmental fate evaluated in ecotoxicological studies?
Advanced Question
Experimental designs include:
- Biodegradation assays : Monitoring decomposition in soil/water systems under controlled conditions .
- Bioaccumulation tests : Measuring uptake in model organisms (e.g., Daphnia) .
- Toxicity profiling : Assessing acute/chronic effects on cellular and organismal levels .
What analytical techniques validate synthetic intermediates during multi-step synthesis?
Basic Question
Critical techniques include:
- TLC and HPLC : Tracking reaction progress and intermediate purity .
- FT-IR spectroscopy : Confirming functional group transformations (e.g., ketone formation) .
- Elemental analysis : Verifying stoichiometry of nitrogen-rich intermediates .
How are computational tools integrated into derivative design?
Advanced Question
Computational workflows involve:
- Docking simulations : Predicting binding modes with target proteins (e.g., kinases) .
- QSAR modeling : Corstituting substituent properties (e.g., logP, polar surface area) with activity .
- ADMET prediction : Estimating pharmacokinetic parameters (e.g., bioavailability) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
